molecular formula C6H8ClN3 B7722571 2-Amidinopyridinium chloride

2-Amidinopyridinium chloride

Cat. No. B7722571
M. Wt: 157.60 g/mol
InChI Key: GMHCEDDZKAYPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amidinopyridinium chloride is a useful research compound. Its molecular formula is C6H8ClN3 and its molecular weight is 157.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amidinopyridinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amidinopyridinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalyst for the Preparation of Amidoalkyl Phenols : A study by Moosavi-Zare et al. (2018) describes the use of a similar compound, 4,4′-bipyridinium sulfonic acid chloride, as a catalyst for the preparation of amidoalkyl phenols and bis amidoalkyl phenols, indicating potential applications in organic synthesis (Moosavi-Zare et al., 2018).

  • Corrosion Inhibitors : Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)- N -(pyridin-2-yl) acetamide derivatives, showcasing the application of similar pyridine derivatives in the synthesis of corrosion inhibitors (Yıldırım & Cetin, 2008).

  • Coordination Chemistry : Kincaid et al. (1999) explored the coordination chemistry of ancillary amidinate ligands with a pendant pyridine functionality, highlighting the potential of these compounds in the development of metal complexes (Kincaid et al., 1999).

  • Catalyst in Organic Reactions : Sakai et al. (1967) discussed the use of 2-cyanopyridine derivatives in the presence of metal oxide catalysts, implying the role of pyridine derivatives in catalyzing organic reactions (Sakai, Ito, & Watanabe, 1967).

  • Non-Linear Optical Organic Salt : Nicoud et al. (1997) reported on 2-Amino-3-nitropyridinium chloride as a crystalline non-linear optical organic salt, indicating its application in the field of materials science, especially in optical applications (Nicoud, Masse, Bourgogne, & Evans, 1997).

  • Catalyst for Amide Synthesis : Patil, Singh, and Nagarkar (2014) utilized choline chloride-based eutectic solvent systems for the preparation of primary amides from aldehydes, suggesting a role in green chemistry and catalysis (Patil, Singh, & Nagarkar, 2014).

  • Spectral and Electrochemical Recognition : Beer, Fletcher, and Wear (1996) synthesized acyclic ruthenium(II) 5,5′-bis-amide substituted 2,2′-bipyridyl receptor molecules, demonstrating their application in spectral and electrochemical recognition (Beer, Fletcher, & Wear, 1996).

  • Catalysis in Organic Chemistry : Moosavi‐Zare et al. (2013) designed and synthesized a novel ionic liquid based on 1-sulfopyridinium chloride, indicating its use as a catalyst for organic reactions (Moosavi‐Zare et al., 2013).

properties

IUPAC Name

[amino(pyridin-2-yl)methylidene]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.ClH/c7-6(8)5-3-1-2-4-9-5;/h1-4H,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHCEDDZKAYPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=[NH2+])N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amidinopyridinium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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